Structural Uniqueness versus Commercial Pyridazinone Analogs
A substructure search of major chemical databases reveals that CAS 1203246-74-5 is the only commercially catalogued pyridazinone combining a 4-fluorobenzyl N2-substituent with a 6-(4-acetylpiperazine-1-carbonyl) group. The closest analog, 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one (CAS 1105251-00-0), replaces the acetylpiperazine with a bulkier tetrahydroisoquinoline, which is expected to alter hydrogen-bonding capacity and steric bulk . No direct biological comparison data are available in the public domain.
| Evidence Dimension | Chemotype uniqueness (substructure fingerprint) |
|---|---|
| Target Compound Data | 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one; MW 358.4; contains acetylpiperazine H-bond acceptor |
| Comparator Or Baseline | 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one (CAS 1105251-00-0); MW 363.4; contains tetrahydroisoquinoline, no acetyl group |
| Quantified Difference | MW difference: 5.0 Da; distinct H-bond acceptor count (acetyl vs. none); Tanimoto similarity not formally calculated but structures are visibly divergent |
| Conditions | Database mining (Chemsrc, PubChem); no biological assay context available |
Why This Matters
For procurement decisions where a specific acetylpiperazine pharmacophore is required, substitution with a tetrahydroisoquinoline or other heterocyclic carbonyl derivative would introduce uncontrolled variables in SAR studies.
